molecular formula C22H13Cl2F3N2O3S B2555934 3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide CAS No. 338756-94-8

3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2555934
CAS No.: 338756-94-8
M. Wt: 513.31
InChI Key: RQCJNVDLGSHKCA-UHFFFAOYSA-N
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Description

3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H13Cl2F3N2O3S and its molecular weight is 513.31. The purity is usually 95%.
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Biological Activity

The compound 3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide belongs to a class of thieno[2,3-b]pyridine derivatives, which have garnered attention for their potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound through various studies, highlighting its anti-cancer properties and mechanisms of action.

Research indicates that thieno[2,3-b]pyridine derivatives exhibit anti-cancer activity primarily through the following mechanisms:

  • Inhibition of Cancer Stem Cells (CSCs) : Studies have shown that these compounds can significantly reduce the population of CSCs in various cancer cell lines. For instance, a novel thieno[2,3-b]pyridine compound demonstrated a marked decrease in CSC percentages in MDA-MB-231 breast cancer cells after treatment .
  • Induction of Apoptosis : The compound has been found to induce apoptosis in cancer cells. In vitro assays revealed that treatment with this compound led to increased rates of cell death in breast cancer cell lines, which was confirmed through flow cytometry analysis .
  • Metabolic Profiling : Metabolic studies utilizing GC-MS techniques have identified significant alterations in cellular metabolism upon treatment with the compound. Key pathways affected include glycolysis and pyruvate metabolism, indicating a shift in energy production mechanisms within the treated cells .

Anti-Proliferative Assays

The anti-proliferative effects of the compound were evaluated using various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

Cell LineIC50 (µM)Treatment Duration (h)
MDA-MB-2310.0524
MDA-MB-2312.548
MDA-MB-2312572
MCF-7>1072

These results indicate that the compound exhibits potent anti-proliferative activity against MDA-MB-231 cells with increasing efficacy over time and concentration .

Case Studies

  • Breast Cancer Study : In a study involving MDA-MB-231 and MCF-7 breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability after 72 hours at high concentrations (25 µM). The study noted that less than 50% of cells remained viable at this concentration .
  • Colorectal Cancer Study : Another investigation assessed the impact of thieno[2,3-b]pyridine derivatives on colorectal cancer (HCT116) cells. The results indicated that several analogues could inhibit cell growth by over 85%, showcasing their potential as therapeutic agents against colorectal cancer .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2F3N2O3S/c23-16-8-3-12(10-17(16)24)11-31-18-15-2-1-9-28-21(15)33-19(18)20(30)29-13-4-6-14(7-5-13)32-22(25,26)27/h1-10H,11H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCJNVDLGSHKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2OCC3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.